(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a Schiff base (benzylidene) moiety at the 1-position and a 3-isopropoxypropyl carboxamide substituent at the 3-position. This structural framework is associated with biological activities common to pyrroloquinoxalines, such as kinase inhibition or antimicrobial properties .
Properties
IUPAC Name |
2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-15(2)33-13-7-12-26-24(32)20-21-23(29-18-10-5-4-9-17(18)28-21)30(22(20)25)27-14-16-8-3-6-11-19(16)31/h3-6,8-11,14-15,31H,7,12-13,25H2,1-2H3,(H,26,32)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIYKOVXJUTGOQ-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its antioxidant, anticancer, and antibacterial properties.
Synthesis and Structural Characterization
The synthesis of the target compound involves a condensation reaction between 3-amino-2-hydroxyacetophenone and salicylaldehyde in ethanol under reflux conditions. The resulting product is characterized by its light brown powder form and has been analyzed using X-ray crystallography to confirm its structure and purity. The elemental analysis revealed a composition consistent with the expected formula of C₁₅H₁₈N₄O₃.
Table 1: Elemental Analysis Results
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 70.58 | 70.56 |
| H | 5.13 | 5.09 |
| N | 5.49 | 5.52 |
Antioxidant Activity
Pyrrolo[2,3-b]quinoxaline derivatives are known for their antioxidant properties. A study employing the DPPH assay demonstrated that similar compounds exhibit significant radical scavenging activity. For instance, derivatives of pyrrolo[2,3-b]quinoxaline showed comparable efficacy to established antioxidants like Trolox and gallic acid in scavenging hydroxyl radicals . This suggests that this compound may also possess potent antioxidant capabilities.
Anticancer Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, some derivatives have been shown to activate Sirtuin 6 (Sirt6), a protein involved in DNA repair and cellular stress responses . This activation leads to reduced inflammation and apoptosis in cancer cells. The compound's structure suggests potential interactions with cancer-related pathways, making it a candidate for further anticancer studies.
Case Studies
Several studies have highlighted the biological potential of pyrrolo[2,3-b]quinoxaline derivatives:
- Antioxidant Evaluation : A study assessed multiple derivatives for their ability to scavenge free radicals using the DPPH assay. The most effective derivative demonstrated an overall rate constant of for hydroxyl radical scavenging .
- Anticancer Mechanism : In vitro studies on Sirt6 activators indicated that certain pyrrolo[1,2-a]quinoxaline derivatives significantly suppressed pro-inflammatory cytokine production and showed promise against SARS-CoV-2 infection .
Comparison with Similar Compounds
Core Structural Variations
The following analogues share the pyrrolo[2,3-b]quinoxaline core but differ in substituents (Table 1):
Key Observations :
- Benzylidene Modifications : The target’s 2-hydroxybenzylidene group (ortho-hydroxy) contrasts with analogues featuring 3-hydroxy (meta, ), 3,4-dihydroxy (catechol-like, ), or 3-ethoxy-4-hydroxy (bulky alkoxy, ). These substitutions influence electronic properties, solubility, and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
